- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Cas no 91-73-6 (N,N-Dibenzylaniline)

N,N-Dibenzylaniline structure
Produktname:N,N-Dibenzylaniline
N,N-Dibenzylaniline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- Inchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- InChI-Schlüssel: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Lächelt: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 273.15200
- Monoisotopenmasse: 273.15175
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 5
- Komplexität: 250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topologische Polaroberfläche: 3.2
- Tautomerzahl: nichts
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Acikuläre oder säulenförmige Kristalle
- Dichte: 1.0444
- Schmelzpunkt: 68.0 to 71.0 deg-C
- Siedepunkt: 180°C/1mmHg(lit.)
- Flammpunkt: 174 °C
- Brechungsindex: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.89340
- Löslichkeit: Löslich in Ether \ Benzol \ heißem Ethanol und heißer Essigsäure. Unlöslich in Wasser
N,N-Dibenzylaniline Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36/37/39
- TSCA:Yes
- Risikophrasen:R36/37/38
N,N-Dibenzylaniline Zolldaten
- HS-CODE:2921420090
- Zolldaten:
China Zollkodex:
2921420090Übersicht:
2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%
N,N-Dibenzylaniline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 500g |
¥990.00 | 2024-04-15 | |
abcr | AB140936-25 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 25g |
€47.50 | 2023-05-21 | |
eNovation Chemicals LLC | D758381-300g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 300g |
$185 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |
N,N-Dibenzylaniline |
91-73-6 | 100g |
¥572.0 | 2021-09-08 | ||
abcr | AB140936-500 g |
N,N-Dibenzylaniline, 99%; . |
91-73-6 | 99% | 500g |
€250.00 | 2023-05-21 | |
1PlusChem | 1P003SZ7-25g |
N,N-Dibenzylaniline |
91-73-6 | >99.0%(GC) | 25g |
$29.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
¥378.0 | 2023-09-02 | |
Aaron | AR003T7J-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
$16.00 | 2025-01-22 | |
Aaron | AR003T7J-10g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 10g |
$11.00 | 2024-07-18 |
N,N-Dibenzylaniline Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- Novel aryne chemistry in organic synthesis2006, , 67(11),,
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
Referenz
- Mesitylcopper(I)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylaminesOrganic Letters, 2013, 15(1), 172-175,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referenz
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A2009, , ,,
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
Referenz
- Palladium-Catalyzed Amination of Aryl SulfoxidesOrganic Letters, 2018, 20(4), 1134-1137,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
Referenz
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular OxygenOrganic Letters, 2012, 14(21), 5606-5609,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
Referenz
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcoholsChemistry - A European Journal, 2012, 18(45), 14510-14519,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
Referenz
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with AnilinesChemistry - An Asian Journal, 2011, 6(9), 2240-2245,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
Referenz
- Aqueous-mediated N-alkylation of aminesEuropean Journal of Organic Chemistry, 2007, (8), 1369-1377,
Synthetic Routes 17
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
Referenz
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) ComplexesOrganometallics, 2021, 40(16), 2763-2767,
Synthetic Routes 19
Synthetic Routes 20
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanismNature Communications, 2022, 13(1),,
Synthetic Routes 21
Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
Referenz
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation ConditionsSynlett, 2017, 28(20), 2891-2895,
Synthetic Routes 22
Reaktionsbedingungen
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
Referenz
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu MechanismOrganic Letters, 2017, 19(3), 544-547,
Synthetic Routes 23
Reaktionsbedingungen
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
Referenz
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalystTetrahedron Letters, 2015, 56(1), 136-141,
Synthetic Routes 24
Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
Referenz
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated aminesTetrahedron, 2009, 65(6), 1180-1187,
Synthetic Routes 25
Reaktionsbedingungen
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
Referenz
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl HydroxylaminesJournal of Organic Chemistry, 2015, 80(12), 6323-6328,
Synthetic Routes 26
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
Referenz
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Routes 27
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
Referenz
- Transition-Metal-Free Electrophilic Amination of ArylboroxinesOrganic Letters, 2012, 14(16), 4230-4233,
Synthetic Routes 28
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
Referenz
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanolsOrganic Chemistry Frontiers, 2021, 8(23), 6710-6719,
Synthetic Routes 29
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
Referenz
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary aminesChemical Communications (Cambridge, 2018, 54(66), 9214-9217,
Synthetic Routes 30
Reaktionsbedingungen
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
Referenz
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effectOrganic Chemistry Frontiers, 2022, 9(18), 4875-4881,
Synthetic Routes 31
Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
Referenz
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic CompoundsOrganic Letters, 2017, 19(21), 5768-5771,
Synthetic Routes 32
Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
Referenz
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) SynthonsJournal of Organic Chemistry, 2006, 71(1), 219-224,
Synthetic Routes 33
Reaktionsbedingungen
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
Referenz
- Electrophilic amination of carbanions, enolates, and their surrogatesOrganic Reactions (Hoboken, 2008, 72, 1-366,
Synthetic Routes 34
Reaktionsbedingungen
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
Referenz
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of IminesJournal of Organic Chemistry, 1995, 60(9), 2677-82,
Synthetic Routes 35
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C
Referenz
- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-NucleophilesAdvanced Synthesis & Catalysis, 2010, 352(17), 2993-3000,
Synthetic Routes 36
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
Referenz
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamidesAdvanced Synthesis & Catalysis, 2013, 355(17), 3358-3362,
Synthetic Routes 37
Synthetic Routes 38
Reaktionsbedingungen
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
Referenz
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydesGreen Chemistry, 2020, 22(11), 3421-3426,
Synthetic Routes 39
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
Referenz
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agentsMedicinal Chemistry Research, 2013, 22(10), 4610-4614,
Synthetic Routes 40
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
Referenz
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phaseHuaxue Shiji, 2017, 39(3), 235-240,
Synthetic Routes 41
Reaktionsbedingungen
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
Referenz
- Catalytic electrophilic amination reactions2007, , 68(6),,
Synthetic Routes 42
Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
Referenz
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivativesTetrahedron Letters, 2018, 59(38), 3467-3472,
Synthetic Routes 43
Synthetic Routes 44
Reaktionsbedingungen
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
Referenz
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivativesTetrahedron Letters, 2017, 58(2), 137-141,
Synthetic Routes 45
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
Referenz
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) CatalystCatalysis Letters, 2020, 150(6), 1669-1678,
Synthetic Routes 46
Reaktionsbedingungen
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
Referenz
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization CascadesAngewandte Chemie, 2019, 58(15), 5003-5007,
Synthetic Routes 47
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactionsChinese Chemical Letters, 2022, 33(1), 288-292,
Synthetic Routes 48
Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt
Referenz
- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic AcidsJournal of Organic Chemistry, 2006, 71(8), 3198-3209,
Synthetic Routes 49
Reaktionsbedingungen
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
Referenz
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalystJournal of Molecular Structure, 2020, 1219,,
Synthetic Routes 50
Reaktionsbedingungen
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
Referenz
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free ProtocolOrganic Letters, 2007, 9(8), 1521-1524,
Synthetic Routes 51
Reaktionsbedingungen
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
Referenz
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditionsJournal of Catalysis, 2023, 423, 19-25,
Synthetic Routes 52
Synthetic Routes 53
Synthetic Routes 54
Synthetic Routes 55
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
Referenz
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron BondsJournal of the American Chemical Society, 2021, 143(36), 14422-14427,
Synthetic Routes 56
Reaktionsbedingungen
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
Referenz
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer ReagentJournal of Organic Chemistry, 2021, 86(1), 1246-1252,
Synthetic Routes 57
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
Referenz
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of ArenesAngewandte Chemie, 2016, 55(41), 12868-12872,
Synthetic Routes 58
Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
Referenz
- Copper-Catalyzed Amination of Arylboronates with N,N-DialkylhydroxylaminesAngewandte Chemie, 2012, 51(15), 3642-3645,
Synthetic Routes 59
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
Referenz
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenationChemical Science, 2021, 12(5), 1915-1923,
Synthetic Routes 60
Synthetic Routes 61
Reaktionsbedingungen
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
Referenz
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in WaterACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749,
N,N-Dibenzylaniline Raw materials
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- Benzyl alcohol
- Diphenyl sulfoxide
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- 2-(Dimethylphenylsilyl)benzyl alcohol
-
- Phenylboronic acid
- N-benzyl-N-phenylbenzamide
- cyclohex-2-en-1-one
- Boroxin,2,4,6-triphenyl-
- Diphenylzinc
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-
- Dibenzylamine
- N,1-diphenylmethanimine
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- N-Benzylaniline
- Benzaldehyde
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
(CAS:91-73-6)
Bestellnummer:SFD1994
Bestandsstatus:
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03
Preis ($):
N,N-Dibenzylaniline Verwandte Literatur
-
Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759
-
Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066
-
Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476
-
Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328
-
Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Phenylbenzamine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Phenylmethylamine Phenylbenzamine
- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide
91-73-6 (N,N-Dibenzylaniline) Verwandte Produkte
- 614-30-2(N-Benzyl-N-methylaniline)
- 3074-46-2(1-Benzyl-4-phenylpiperazine)
- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)
- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)
- 103-32-2(N-Benzylaniline)
- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)
- 1417566-98-3(N-1,3-Benzodioxol-5-ylguanidine sulfate)
- 1204355-48-5(1-Tert-butyl-5-phenyl-1H-pyrazole)
- 2229007-10-5({3,3-difluoro-1-3-fluoro-5-(trifluoromethyl)phenylcyclobutyl}methanamine)
- 98276-73-4(2-hydroxy-2-(pyridin-3-yl)acetamide)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-73-6)N,N-dibenzylaniline

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung
Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE

Reinheit:99%
Menge:200KG
Preis ($):Untersuchung